REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([C:12]#[C:13][Si](C)(C)C)[C:9](=[O:18])[NH:8][CH:7]=1)=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].O>C(O)C.C(N(CC)CC)C.[Cu]I>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]2[CH:12]=[CH:13][O:18][C:9]2=[N:8][CH:7]=1)=[O:5])[CH3:2] |f:1.2.3|
|
Name
|
6Oxo-5-trimethylsilanylethynyl-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CNC(C(=C1)C#C[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
572 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
copper(I)iodide
|
Quantity
|
5.9 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was further stirred at 75° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=C2C(=NC1)OC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 303 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |